molecular formula C6H13ClFN B1450103 3-Fluoro-3-propylazetidine hydrochloride CAS No. 2098058-83-2

3-Fluoro-3-propylazetidine hydrochloride

Cat. No. B1450103
CAS RN: 2098058-83-2
M. Wt: 153.62 g/mol
InChI Key: RFFLQZIUJWNKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3-propylazetidine hydrochloride (FPAH) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the azetidine family and is composed of a three-carbon ring with a fluorine atom at the 3-position and a propyl side-chain. FPAH has been used as a model compound to study the reactivity of azetidine-containing molecules in organic synthesis, as well as in the development of pharmaceuticals and agrochemicals. Furthermore, FPAH has been studied for its potential applications in drug discovery, synthesis, and biochemistry.

Scientific Research Applications

Drug Synthesis and Biological Properties

Fluorinated compounds, including azetidines, have been widely studied for their potential in drug development due to their unique chemical and biological properties. Fluorine atoms can significantly influence the biological activity, metabolic stability, and membrane permeability of pharmaceuticals. For instance, the incorporation of fluorine into nucleosides and nucleotides has led to the development of potent antiviral agents. Compounds like 3'-Fluoro-3'-deoxythymidine (FLT) have shown efficacy against HIV-1, with comparable or even superior activity to other antiretroviral drugs such as AZT. FLT exhibits high intracellular active metabolite levels and favorable pharmacokinetics, highlighting the potential of fluorinated compounds in antiviral therapy (Kong et al., 1992).

Fluorinated Ligands for Neuroreceptor Imaging

Fluorinated ligands have also been developed for imaging neuroreceptors using positron emission tomography (PET). Compounds like 2-fluoro-3-[2(S)-azetidinylmethoxy]pyridine have been synthesized and investigated for their binding properties to nicotinic acetylcholine receptors (nAChRs). These studies are crucial for understanding the role of nAChRs in neurological disorders and for the development of targeted therapeutics (Doll et al., 1999).

Antinociceptive Properties

Further research into 2′-Fluoro derivatives of epibatidine, a potent nAChR agonist, has revealed significant antinociceptive properties, indicating the potential for developing new pain management therapies. These studies underline the importance of fluorine in modulating the activity and selectivity of compounds targeting central nervous system receptors (Ondachi et al., 2014).

properties

IUPAC Name

3-fluoro-3-propylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c1-2-3-6(7)4-8-5-6;/h8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFLQZIUJWNKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-propylazetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-propylazetidine hydrochloride
Reactant of Route 2
3-Fluoro-3-propylazetidine hydrochloride
Reactant of Route 3
3-Fluoro-3-propylazetidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Fluoro-3-propylazetidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Fluoro-3-propylazetidine hydrochloride
Reactant of Route 6
3-Fluoro-3-propylazetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.